(2Z)-8-ethoxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-8-ethoxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene core, an ethoxy group, a naphthyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-8-ethoxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Formation of the Naphthyl Imino Group: The naphthyl imino group can be formed through a Schiff base reaction between naphthaldehyde and an amine.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-8-ethoxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the imino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
(2Z)-8-ethoxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs, particularly due to its chromene core, which is known for its biological activity.
Material Science: The compound can be used in the synthesis of organic materials with unique optical and electronic properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (2Z)-8-ethoxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit enzymes involved in oxidative stress pathways, leading to reduced cellular damage.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-1-(1-naphthyl)-2-propanone oxime
- N-(naphthalen-1-yl) phenazine-1-carboxamide
- 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
Uniqueness
(2Z)-8-ethoxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide is unique due to its combination of a chromene core with an ethoxy group, a naphthyl imino group, and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
8-ethoxy-2-naphthalen-1-yliminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-2-26-19-12-6-9-15-13-17(21(23)25)22(27-20(15)19)24-18-11-5-8-14-7-3-4-10-16(14)18/h3-13H,2H2,1H3,(H2,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEVSQMJRHUKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=CC4=CC=CC=C43)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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